Benzimidazole derivatives can be classified based on their substituents and functional groups. The compound 2-decyl-benzimidazole falls under the category of alkyl-substituted benzimidazoles. These compounds are often synthesized for their potential therapeutic applications in various fields, including medicinal chemistry and agriculture.
The synthesis of benzimidazole derivatives, including 2-decyl-benzimidazole, typically involves condensation reactions between o-phenylenediamine and aldehydes or ketones. For 2-decyl-benzimidazole specifically, the synthesis can be achieved through the following methods:
The molecular structure of 2-decyl-benzimidazole can be represented as follows:
The structure consists of a benzimidazole ring with a long hydrophobic decyl chain extending from the nitrogen atom at position 2. This structural feature is crucial for its biological activity and solubility properties.
Benzimidazoles participate in various chemical reactions due to their nucleophilic nature. Key reactions include:
The mechanism of action for benzimidazoles generally involves their interaction with biological targets such as enzymes or receptors:
The efficacy often depends on the substituents on the benzimidazole core, affecting binding affinity and selectivity.
These properties influence their application in pharmaceuticals where solubility and stability are critical factors.
Benzimidazole derivatives have broad applications in various fields:
Benzimidazole represents a privileged heterocyclic scaffold in medicinal and materials chemistry, characterized by the fusion of a benzene ring with the 4- and 5-positions of an imidazole ring. This bicyclic system exhibits remarkable thermal stability (withstanding temperatures up to 270°C in concentrated sulfuric acid) and amphoteric character due to the presence of two nitrogen atoms with distinct basicities (pKa1 5.3; pKa2 12.3) [2] [9]. The structural resemblance of benzimidazole to purine nucleotides facilitates diverse biological interactions, enabling its incorporation into FDA-approved drugs targeting conditions ranging from cancer to hypertension [4] [6].
Position-specific modifications of the benzimidazole nucleus, particularly at the C2 position, profoundly influence molecular properties and bioactivity. The introduction of a decyl (C₁₀H₂₁) chain at this position creates 2-decyl-1H-benzimidazole (C₁₇H₂₆N₂; MW 258.402 g/mol), a molecule merging the electronic properties of the heteroaromatic system with the lipophilic character of a long alkyl substituent [3] [9]. This modification exemplifies a strategic approach in molecular design where alkyl chain length is optimized to enhance membrane permeability, target affinity, or material properties.
The exploration of benzimidazole chemistry commenced in the 1870s with the pioneering syntheses of 2,6-dimethylbenzimidazole by Hoebrecker, Ladenberg, and Wundt [2]. Initial interest focused on its role as a structural component of vitamin B₁₂ (identified in degradation studies by Brink and Folkers in 1949), revealing a critical biochemical connection to naturally occurring nucleotides [4] [9]. This discovery spurred investigations into benzimidazole derivatives as potential bioactive agents.
The 1940s-1960s witnessed seminal discoveries establishing the pharmacological versatility of the scaffold:
The late 20th and early 21st centuries saw benzimidazole chemistry expand into oncology therapeutics. Bendamustine (Treanda®), featuring a unique N-methyl-benzimidazole conjugated to a nitrogen mustard alkylating group, gained FDA approval for hematologic malignancies. Its mechanism involves inducing DNA interstrand crosslinks with distinct durability and activating mitotic catastrophe pathways [6]. Concurrently, targeted kinase inhibitors like selumetinib (targeting MEK1/2) and androgen receptor modulators like galeterone were developed, showcasing benzimidazole's adaptability in precision medicine [6]. The synthesis and study of 2-alkylbenzimidazoles, including 2-decylbenzimidazole, emerged partly from explorations into the structure-activity relationships (SAR) revealed by these clinically successful molecules, particularly investigating the role of lipophilic substituents [3] [7] [9].
Table 1: Key Milestones in Benzimidazole Drug Development
Year | Milestone | Significance |
---|---|---|
1870s | Synthesis of 2,6-dimethylbenzimidazole (Hoebrecker, Ladenberg, Wundt) | Foundation of benzimidazole organic chemistry |
1949 | Identification as vitamin B₁₂ component (Brink, Folkers) | Linked benzimidazole to essential biochemistry |
1971 | Discovery of Mebendazole (Janssen) | First major anthelmintic benzimidazole |
1989 | Launch of Omeprazole (AstraZeneca) | First proton pump inhibitor (PPI) revolutionizing ulcer treatment |
2008 | FDA approval of Bendamustine (Cephalon/Teva) for CLL and NHL | Validated benzimidazole scaffold in modern oncology |
2010s | Clinical development of MEK inhibitor Selumetinib (AstraZeneca) | Highlighted benzimidazole in targeted kinase inhibition |
Alkyl chain incorporation into heterocyclic frameworks, particularly at specific positions like C2 of benzimidazole, serves as a fundamental strategy for modulating physicochemical and pharmacological profiles. The linear decyl chain (C10) in 2-decylbenzimidazole represents a strategic choice within SAR studies exploring chain length effects:
Table 2: Impact of Alkyl Chain Length at Benzimidazole C2 on Key Properties
Chain Length (Carbon Atoms) | Representative Compound | Primary Physicochemical Shift | Biological Implication (Examples) |
---|---|---|---|
C1 (Methyl) | 2-Methylbenzimidazole | Moderate ↑ LogP; Minimal steric bulk | Common intermediate; Variable, often weaker bioactivity |
C4 (Butyl) | 2-Butylbenzimidazole | Significant ↑ LogP; Increased flexibility/bulk | Explored in some antimicrobials; Improved membrane interaction |
C10 (Decyl) | 2-Decylbenzimidazole | High LogP (~5.25); Pronounced hydrophobicity/bulk | Enhanced activity vs Gram+ bacteria; Membrane disruption focus |
C16 (Hexadecyl) | 2-Hexadecylbenzimidazole | Very High LogP; Potential solubility limitations | Explored in material science; Limited bioactivity studies |
SAR studies on antimicrobial benzimidazoles consistently demonstrate that mid-to-long alkyl chains (C8-C12) often optimize activity, particularly against Gram-positive bacteria. The decyl chain (C10) appears to strike a balance, providing sufficient hydrophobicity for membrane interaction without excessive chain length that could lead to aggregation or poor cellular uptake [4] [7] [9]. This chain length dependency underscores the role of hydrophobic partitioning and van der Waals forces in the mechanism of action of many alkyl-substituted benzimidazoles.
2-Decyl-1H-benzimidazole (CAS# 6699-69-0) possesses a distinct set of physicochemical properties stemming from the conjugation of the planar, polarizable benzimidazole core with the flexible, non-polar decyl chain:
Solubility Behavior: Exhibits sparing solubility in water due to its high hydrophobicity. It is freely soluble in organic solvents like ethanol, methanol, chloroform, and dimethylformamide (DMF). It displays characteristic amphoteric solubility, dissolving in strong aqueous acids (via protonation of N3) and strong aqueous bases (via deprotonation of the N1-H, forming water-soluble salts), though the stability of these salts can vary [9].
Spectroscopic Signatures:
NMR Spectroscopy: ¹H NMR (in DMSO-d₆ or CDCl₃) typically shows: Benzimidazole ring protons as a complex multiplet (~7.40-7.85 ppm, 4H), N1-H proton (~12.8 ppm, broad s, exchangeable), -CH₂- adjacent to ring (α-methylene, ~2.85-3.00 ppm, t), remaining methylenes (~1.20-1.40 ppm, broad m), terminal methyl group (~0.85 ppm, t) [7] [9].
Crystallography and Solid-State Behavior: While detailed single-crystal X-ray data for 2-decylbenzimidazole isn't extensively reported in the provided sources, the presence of both strong hydrogen-bonding donors/acceptors (N-H, N:) and a long alkyl chain suggests potential for complex supramolecular assembly. Related 2-alkylbenzimidazoles often form hydrogen-bonded dimers or chains via N-H···N interactions in the solid state, while the alkyl chains pack via van der Waals forces, influencing melting points and crystal morphology [1] [9].
Structure-Property Relationships: The high LogP value is the most defining feature, governing bioavailability and distribution patterns. This lipophilicity facilitates passive diffusion across biological membranes but can limit distribution in highly aqueous compartments. The amphoteric nature allows ionization across a wide pH range, impacting solubility and absorption in different physiological environments (e.g., stomach vs intestine). The rigid-flexible duality (rigid benzimidazole, flexible decyl chain) enables diverse interaction modes with biomolecules, potentially contributing to observations of broad-spectrum antimicrobial activity primarily against Gram-positive bacteria, where membrane perturbation is a likely mechanism [3] [7].
Table 3: Summary of Key Physicochemical Properties of 2-Decylbenzimidazole
Property Category | Parameter | Value or Description |
---|---|---|
Identification | CAS Number | 6699-69-0 |
Molecular Formula | C₁₇H₂₆N₂ | |
Systematic Name | 2-Decyl-1H-benzimidazole | |
Structural Properties | Molecular Weight | 258.402 g/mol |
Exact Mass | 258.210 g/mol | |
Polar Surface Area (PSA) | 28.68 Ų | |
Lipophilicity | Calculated LogP (Octanol-Water) | ~5.25 |
Solubility | Water | Sparingly soluble/Insoluble |
Ethanol, DMF, CHCl₃ | Freely soluble | |
Acidic Solutions (e.g., HCl) | Soluble (Salt formation) | |
Basic Solutions (e.g., NaOH) | Soluble (Deprotonation) | |
Spectroscopy (Key) | ¹H NMR (N-H) | ~12.8 ppm (s, 1H, exchangeable) |
¹H NMR (α-CH₂) | ~2.85-3.00 ppm (t, 2H) | |
IR (N-H) | ~3400 cm⁻¹ (broad) | |
Physical Form | Appearance | White tabular crystals |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: